molecular formula C20H18N4O3 B2753566 N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-29-6

N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

カタログ番号: B2753566
CAS番号: 899961-29-6
分子量: 362.389
InChIキー: DDEXKPQXXTWKQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

F2707-0457, also known as MK-0457, is a small molecule inhibitor of the Aurora kinase family . It has potent cross-reactivity towards wild type and T315I BCR/ABL and FLT-3 . These proteins are key targets in the treatment of various types of tumors and leukemia .

Mode of Action

MK-0457 interacts with its targets by inhibiting their kinase activity . This results in reduced phosphorylation of BCR/ABL, a protein complex involved in the pathogenesis of chronic myelogenous leukemia (CML) . The inhibition of these targets leads to the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation .

Biochemical Pathways

The primary pathway affected by MK-0457 is the BCR/ABL signaling pathway . By inhibiting the kinase activity of BCR/ABL, MK-0457 disrupts the downstream signaling events that promote cell proliferation and survival . This leads to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetic properties of MK-0457 are currently under investigation . Preliminary studies suggest that it has a dose-dependent effect on BCR/ABL phosphorylation . .

Result of Action

The primary result of MK-0457’s action is the induction of apoptosis in BCR/ABL positive cells . This includes cells with the T315I mutation, which is associated with resistance to imatinib, a commonly used treatment for CML . In addition to inducing apoptosis, MK-0457 also reduces the stability of BCR/ABL, further contributing to its anti-leukemic effects .

Action Environment

The action of MK-0457 can be influenced by various environmental factors. For example, the presence of other drugs, such as histone deacetylase inhibitors, can enhance the apoptotic effects of MK-0457 . .

生物活性

N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyridinyl group. Its molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of 346.37 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and condensation techniques. One notable method includes the 1,3-dipolar cycloaddition reaction which has been documented in various studies to yield derivatives with enhanced biological profiles .

Anticancer Properties

Numerous studies have investigated the anticancer activity of compounds containing the benzo[d][1,3]dioxole structure. For instance:

  • Cell Line Studies : A related compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (IC50 = 2.38 µM), HCT116 (IC50 = 1.54 µM), and MCF7 (IC50 = 4.52 µM). In comparison, the standard drug doxorubicin showed IC50 values of 7.46 µM for HepG2 cells . The evaluated mechanisms included apoptosis induction via EGFR inhibition and modulation of mitochondrial apoptotic pathways involving proteins like Bax and Bcl-2.
  • Cell Cycle Analysis : Another study highlighted that certain derivatives could induce cell cycle arrest at the G2-M phase in liver cancer cells, suggesting their potential as anticancer agents .

Antioxidant Activity

Compounds with similar structures have also shown antioxidant properties. The DPPH radical scavenging assay indicated that these compounds could effectively reduce oxidative stress in vitro, which is crucial for preventing cancer progression and other oxidative stress-related diseases .

Other Biological Activities

Research indicates that benzo[d][1,3]dioxole derivatives may exhibit additional pharmacological effects:

  • Anti-inflammatory : Some derivatives have been tested for anti-inflammatory activity.
  • Antimicrobial : Compounds have shown promise against various microbial strains.
  • Analgesic : Certain derivatives were evaluated for pain relief properties .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes : Targeting specific kinases involved in cancer cell proliferation.
  • Induction of apoptosis : Triggering programmed cell death pathways through mitochondrial signaling.
  • Cell cycle modulation : Affecting the progression through different phases of the cell cycle to inhibit tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in preclinical models:

StudyCompoundCell LineIC50 (µM)Mechanism
Thiourea DerivativeHepG22.38EGFR inhibition
Benzodioxole DerivativeHep3BNACell cycle arrest
Benzodioxole DerivativeVariousNAAntioxidant activity

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(22-15-5-6-17-18(11-15)27-13-26-17)24-10-9-23-8-2-4-16(23)19(24)14-3-1-7-21-12-14/h1-8,11-12,19H,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEXKPQXXTWKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。